Ala-Val-Ome

Description

BenchChem offers high-quality Ala-Val-Ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Val-Ome including the price, delivery time, and more detailed information at info@benchchem.com.

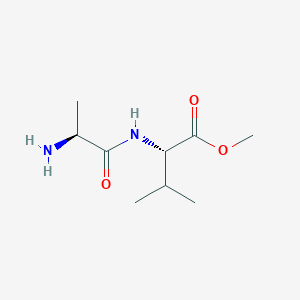

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFERNNXIGSVLPO-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Novel Dipeptide Ester: A Technical Guide to the Discovery and Initial Characterization of L-Alanyl-L-Valine Methyl Ester (Ala-Val-Ome)

Abstract

The exploration of novel bioactive molecules is a cornerstone of modern drug discovery and development. Dipeptides and their derivatives represent a promising class of compounds, often exhibiting unique physiological functions with potential therapeutic applications.[1] This in-depth technical guide provides a comprehensive walkthrough of the discovery and initial characterization of a novel dipeptide ester, L-Alanyl-L-Valine Methyl Ester, herein referred to as Ala-Val-Ome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthesis, purification, and structural elucidation of this molecule. The guide emphasizes the causal relationships behind experimental choices, providing a framework for the investigation of similar novel chemical entities.

Introduction: The Rationale for Ala-Val-Ome

The synthesis of novel dipeptide esters is driven by the hypothesis that modification of the C-terminus of a dipeptide can alter its physicochemical properties, such as stability, bioavailability, and ultimately, its biological activity.[2] The parent dipeptide, L-Alanyl-L-Valine (Ala-Val), is a component of various naturally occurring bioactive peptides and has been studied for its potential health benefits.[3] The addition of a methyl ester group to the C-terminus of valine to create Ala-Val-Ome is a strategic chemical modification aimed at increasing the lipophilicity of the molecule. This increased lipophilicity may enhance membrane permeability and alter its interaction with biological targets.

This guide will detail the logical progression from conceptualization to the initial biological assessment of Ala-Val-Ome, providing a reproducible and self-validating methodology for its discovery and characterization.

Synthesis and Purification of Ala-Val-Ome

The synthesis of Ala-Val-Ome is approached through a solution-phase peptide coupling strategy. This method was chosen for its scalability and the high degree of control it offers over the reaction conditions. The core principle involves the formation of a peptide bond between an N-terminally protected L-alanine and the free amine of L-valine methyl ester.

Strategic Selection of Protecting Groups

The choice of protecting groups is critical to prevent unwanted side reactions, such as the self-polymerization of amino acids.[4] For the synthesis of Ala-Val-Ome, the tert-butoxycarbonyl (Boc) group was selected for the protection of the N-terminus of L-alanine. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions without affecting the newly formed peptide bond or the C-terminal methyl ester.[4]

Experimental Protocol: Synthesis of Boc-Ala-Val-Ome

Materials:

-

Boc-L-Alanine

-

L-Valine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of L-Valine Methyl Ester Hydrochloride: Dissolve L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 30 minutes.

-

Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

-

Coupling Reaction: Add DCC (1.1 eq) to the Boc-L-Alanine solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Filter the DCU and add the filtrate to the neutralized L-Valine methyl ester solution.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Val-Ome.

Purification of Boc-Ala-Val-Ome

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The selection of this purification method is based on its efficiency in separating the desired product from unreacted starting materials and byproducts.

Deprotection of Boc-Ala-Val-Ome to Yield Ala-Val-Ome

The final step in the synthesis is the removal of the Boc protecting group to yield the free dipeptide ester, Ala-Val-Ome.

Procedure:

-

Dissolve the purified Boc-Ala-Val-Ome in a solution of 4 M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield Ala-Val-Ome hydrochloride salt.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Ala-Val-Ome.

Physicochemical and Structural Characterization

A rigorous characterization of the synthesized Ala-Val-Ome is imperative to confirm its identity, purity, and structure. A multi-technique approach provides a self-validating system for characterization.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method for peptide analysis.

| Parameter | Value |

| Purity | >98% |

| Retention Time | Dependent on specific HPLC conditions |

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Ala-Val-Ome. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[6]

| Parameter | Theoretical Value (as HCl salt) | Observed Value |

| Molecular Weight | 252.72 g/mol | [M+H]⁺ at m/z 217.15 |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Ala-Val-Ome. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[7][8] Key diagnostic signals include the amide proton, the alpha-protons of both amino acid residues, and the methyl ester protons. 2D NMR techniques such as COSY and HSQC can be used to confirm connectivity.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

Alanine moiety: α-H (~4.0 ppm), β-CH₃ (~1.5 ppm)

-

Valine moiety: α-H (~3.8 ppm), β-CH (~2.2 ppm), γ-CH₃ (~1.0 ppm, two doublets)

-

Methyl Ester: -OCH₃ (~3.7 ppm)

Initial Biological Characterization: A Hypothetical Approach

While the specific biological activity of Ala-Val-Ome is yet to be determined, its design allows for several hypotheses to be tested. Dipeptides derived from food sources have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[3][9] The increased lipophilicity of Ala-Val-Ome may enhance its ability to cross cellular membranes and interact with intracellular targets.

Proposed Screening Strategy

A tiered screening approach is proposed to efficiently assess the biological potential of Ala-Val-Ome.

Diagram of the Proposed Screening Workflow:

Caption: Hypothetical modulation of the NF-κB pathway.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous approach to the discovery and initial characterization of L-Alanyl-L-Valine Methyl Ester (Ala-Val-Ome). The successful synthesis, purification, and structural confirmation of this novel dipeptide ester provide a solid foundation for further investigation into its biological activities. The proposed screening strategy offers a clear path forward for elucidating its potential therapeutic applications. Future work should focus on executing these biological assays to determine if the chemical modification of the Ala-Val dipeptide has indeed resulted in a molecule with enhanced or novel bioactivity.

References

- Gudasheva, T. A., Boyko, S. S., Akperov, V. K., & Seredenin, S. B. (2016).

- Kim, D., & Lee, Y. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(3), 1645–1654.

- Tabata, K. (2011). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 90(4), 1203–1211.

- Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130030.

- Ptaszyńska, N., & Dziuba, J. (2013). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method. Polish Journal of Food and Nutrition Sciences, 63(4), 209-216.

-

BioPharmaSpec. (2023). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Peptide NMR. Retrieved from [Link]

- Krasavin, M., & Kalinin, S. (2014). Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole (1H-pyrrole[2,3-b]pyridine), with amides, amines, amino acid esters. Tetrahedron, 70(40), 7244-7253.

- Rochette, L., Ghibu, S., Richard, C., Zeller, M., & Cottin, Y. (2013). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Current Medicinal Chemistry, 20(35), 4416–4425.

- Li, Y., et al. (2022). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 65(2), 1438–1453.

-

MDPI. (2023). Peptide Synthesis and Drug Development: Exploring Progress and Potential. Retrieved from [Link]

- Colacino, E., & Martinez, J. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 234-249.

- Debois, D., et al. (2020). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. Journal of Agricultural and Food Chemistry, 68(47), 13394–13404.

- Håkansson, K. (2004). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Diva-portal.org.

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Atmuri, N. D. P., & Lubell, W. D. (2014). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 91, 1-13.

- Hosur, R. V. (2015). Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. In Food Protein-Derived Peptides: Production, Processing, and Main Functions (pp. 1-28). Bentham Science Publishers.

- Caulier, G., et al. (2020). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. ACS Central Science, 6(11), 2004–2014.

- Mir, N. A., Riar, C. S., & Singh, S. (2022). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Journal of Food Quality, 2022, 1-15.

-

Scripps Research Institute. (2023). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. Retrieved from [Link]

- Mondal, S., et al. (2020).

-

Justia Patents. (2015). Process for the preparation of protected L-alanine derivatives. Retrieved from [Link]

- Anantharamaiah, G. M. (2015). NMR of peptides.

Sources

- 1. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Alanine-Valine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the dipeptide methyl ester, Alanine-Valine Methyl Ester. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, offering predicted physicochemical properties based on its constituent amino acids, detailed protocols for its synthesis and characterization, and insights into its potential applications in research and drug development. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to be self-validating systems for researchers embarking on the study of this and similar dipeptide esters.

Introduction: The Significance of Dipeptide Methyl Esters

Dipeptide methyl esters are valuable molecules in the fields of medicinal chemistry, biochemistry, and materials science. They serve as crucial intermediates in the synthesis of larger, more complex peptides and peptidomimetics, which are integral to numerous therapeutic agents.[1] The esterification of the C-terminus can enhance the solubility of dipeptides in organic solvents, facilitating their use in solution-phase peptide synthesis.[2][3] Furthermore, the modification of the C-terminus can influence the biological activity and pharmacokinetic properties of dipeptides, making them interesting candidates for prodrug strategies.[4]

Alanine-Valine methyl ester, a dipeptide composed of the amino acids L-alanine and L-valine with a methyl ester at the C-terminus of valine, is a prime example of such a versatile building block. This guide will provide a thorough examination of its predicted properties and the experimental workflows required for its synthesis and characterization.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of L-Alanine-L-Valine methyl ester is presented below. Its physicochemical properties are predicted based on the known characteristics of its constituent amino acids, L-alanine and L-valine, and general principles of peptide chemistry.[5]

Caption: Chemical structure of L-Alanine-L-Valine methyl ester.

Table 1: Predicted Physicochemical Properties of L-Alanine-L-Valine Methyl Ester

| Property | Predicted Value | Source/Methodology |

| Molecular Formula | C₉H₁₈N₂O₃ | Based on chemical structure |

| Molecular Weight | 202.25 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Inferred from similar dipeptides |

| pKa (α-amino group) | ~7.5 - 8.5 | Estimated based on typical N-terminal pKa values in dipeptides.[6][7] |

| pKa (α-carboxyl) | Not applicable (esterified) | - |

| Isoelectric Point (pI) | ~5.5 - 6.5 | Estimated based on the pKa of the N-terminal amino group.[6] |

| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Estimated based on the hydrophobicity of alanine and valine residues.[8][9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.[10][11] | Inferred from the properties of hydrophobic amino acids and the presence of the methyl ester. |

Synthesis of L-Alanine-L-Valine Methyl Ester

The synthesis of a dipeptide methyl ester such as L-Alanine-L-Valine methyl ester is typically achieved through a solution-phase peptide synthesis approach. This involves the protection of the N-terminus of L-alanine and the C-terminus of L-valine (as a methyl ester), followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection of the N-terminus.[2][3][12]

Caption: General workflow for the synthesis of L-Alanine-L-Valine methyl ester.

Experimental Protocol for Synthesis

Step 1: Preparation of L-Valine Methyl Ester Hydrochloride

This step is crucial for protecting the carboxylic acid group of valine and is a common procedure for preparing amino acid esters.[1]

-

Suspend L-valine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure to obtain the crude L-valine methyl ester hydrochloride as a white solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.

Step 2: N-Protection of L-Alanine

The N-terminus of alanine must be protected to prevent self-coupling during the peptide bond formation. A common protecting group is the tert-butyloxycarbonyl (Boc) group.[2][3]

-

Dissolve L-alanine (1 equivalent) in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide or triethylamine to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while maintaining the pH.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, acidify the mixture with a dilute acid (e.g., citric acid) to pH 2-3.

-

Extract the N-Boc-L-alanine with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 3: Peptide Coupling

This step forms the amide bond between the N-protected alanine and the valine methyl ester.[12]

-

Dissolve N-Boc-L-alanine (1 equivalent) and L-valine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a base, such as N-methylmorpholine or triethylamine (1 equivalent), to neutralize the hydrochloride salt.

-

Cool the mixture in an ice bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Filter off the urea byproduct (if DCC is used) and wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer and evaporate the solvent to obtain the crude N-Boc-L-Alanine-L-Valine methyl ester.

Step 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the desired dipeptide methyl ester.[2]

-

Dissolve the N-Boc-protected dipeptide ester in a suitable solvent such as DCM or dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

-

Remove the TFA and solvent under reduced pressure.

-

The product is often obtained as a salt (e.g., trifluoroacetate salt), which can be used directly or neutralized.

Purification and Characterization

Purification of the synthesized dipeptide ester is typically achieved using column chromatography on silica gel. The identity and purity of the final product must be confirmed using a combination of analytical techniques.[13][14][15]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Alanine methyl ester | C4H9NO2 | CID 82335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

- 7. mpinat.mpg.de [mpinat.mpg.de]

- 8. Peptide Solubility Prediction [novoprolabs.com]

- 9. SolyPep: a fast generator of soluble peptides [bioserv.rpbs.univ-paris-diderot.fr]

- 10. lifetein.com [lifetein.com]

- 11. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. askthenerd.com [askthenerd.com]

- 13. polarispeptides.com [polarispeptides.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijsra.net [ijsra.net]

Stability of Ala-Val-OMe in Different Solvents: A Mechanistic and Technical Guide

Executive Summary

L-Alanyl-L-Valine Methyl Ester (Ala-Val-OMe) is a dipeptide ester frequently employed as a synthetic precursor and model compound.[1] Its stability profile is governed by a kinetic competition between intramolecular aminolysis (cyclization) and intermolecular hydrolysis .[1]

Contrary to simple amino acid esters, Ala-Val-OMe exhibits a unique instability profile: it spontaneously cyclizes to form cyclo(Ala-Val) , a diketopiperazine (DKP), under neutral-to-basic conditions.[1] This reaction is often faster than ester hydrolysis and is heavily solvent-dependent.[1] This guide provides a mechanistic analysis of these degradation pathways, practical stability data across solvent classes, and a self-validating protocol for stability assessment.[1][2]

Chemical Identity & Structural Dynamics[1]

| Property | Detail |

| Compound Name | L-Alanyl-L-Valine Methyl Ester (Ala-Val-OMe) |

| Core Instability | Diketopiperazine (DKP) Formation (Primary), Ester Hydrolysis (Secondary) |

| Critical pKa | ~8.0 (N-terminal amine).[1] Stability is pH-dependent.[1][3] |

| Steric Factors | The isopropyl group of Valine (C-terminal) provides steric bulk, slightly retarding cyclization compared to Ala-Gly, but not preventing it.[1] |

The Instability Triad

The stability of Ala-Val-OMe is determined by the interaction of three factors:

-

Protonation State: The N-terminal amine must be deprotonated (

) to act as a nucleophile.[1] -

Conformation: The peptide bond must adopt a cis-like transition state to allow the amine to attack the ester carbonyl.

-

Solvent Polarity: Solvents that stabilize the polar transition state (or facilitate proton transfer) accelerate degradation.

Mechanistic Analysis: The DKP Pathway

The primary degradation mechanism is intramolecular aminolysis .

-

Initiation: At pH

7, the N-terminal ammonium ( -

Attack: The amine nitrogen attacks the ester carbonyl carbon. This requires the peptide backbone to fold back, overcoming steric strain from the Valine side chain.

-

Cyclization: A tetrahedral intermediate forms, followed by the expulsion of methanol (MeOH).[1]

-

Product: The result is the stable, six-membered ring: cyclo(L-Ala-L-Val) .

Hydrolysis (Saponification):

In the presence of water and hydroxide ions (

Visualization: Degradation Pathways[1][2][4]

Figure 1: Mechanistic pathways for Ala-Val-OMe degradation.[1][2][4] The Red path (DKP formation) is the dominant risk in solution.

Stability in Different Solvents

The following data summarizes the expected stability behavior based on the physicochemical properties of Ala-Val-OMe.

Comparative Stability Matrix

| Solvent System | Stability Rating | Mechanism of Degradation | Recommendations |

| Water (Acidic, pH < 4) | High | Protonation of amine prevents cyclization.[1] Slow hydrolysis may occur over weeks.[1] | Store as HCl salt in water/buffer.[1] Keep cold (4°C). |

| Water (Neutral/Basic, pH > 7) | Very Low | Rapid DKP formation.[1] | Avoid. Use immediately if prepared.[1] |

| DMSO (Anhydrous) | Moderate | Stable if strictly anhydrous and acid-free.[1] Trace water/base triggers DKP.[1] | Use high-quality, dry DMSO.[1] Avoid long-term storage.[1] |

| DMF (Dimethylformamide) | Low to Moderate | Prone to basic impurities (amines) which catalyze DKP formation.[1] | Use fresh, amine-free DMF.[1] |

| Methanol / Ethanol | Low | Risk of transesterification and DKP formation.[1] | Not recommended for storage.[1] |

| Acetonitrile (ACN) | High | Aprotic and non-nucleophilic.[1] Good for short-term handling. | Preferred solvent for LC-MS analysis.[1] |

Detailed Solvent Analysis

1. Aqueous Buffers (pH Dependent)[1]

-

Mechanism: In water, the rate of cyclization is directly proportional to the concentration of the unprotonated amine.

-

Observation: At pH 2.0, Ala-Val-OMe is stable for days. At pH 8.5, significant conversion to cyclo(Ala-Val) occurs within 1-2 hours.

-

Causality: The

of the alanyl amine is

2. DMSO and DMF (Polar Aprotic)[1][5]

-

Mechanism: These solvents are excellent for dissolving peptides but can be treacherous.[1] They are often slightly basic or contain amine impurities (e.g., dimethylamine in DMF).[1]

-

Risk: Even without added base, the high dielectric constant stabilizes the zwitterionic transition state of the cyclization.

-

Protocol: If dissolving in DMSO for a biological assay, keep the stock solution concentrated (e.g., 100 mM) and slightly acidic (add 0.1% TFA or HCl equivalent) if compatible with the assay.

3. Alcohols (Methanol)[1]

-

Mechanism: Solvolysis.[1] While DKP formation is the main risk, in methanol, the methyl ester is in equilibrium with the solvent, so transesterification is "invisible" (Me-to-Me exchange). However, if Ethanol is used, you will generate Ala-Val-OEt.[1]

Self-Validating Experimental Protocol

To rigorously assess the stability of Ala-Val-OMe in your specific solvent system, use this HPLC-based workflow. This protocol is "self-validating" because it tracks mass balance: the disappearance of the linear ester must match the appearance of DKP + Acid.

Materials

-

Standard: Ala-Val-OMe HCl salt (High Purity).[1]

-

Reference: Cyclo(Ala-Val) (DKP standard) – Essential for quantifying the breakdown product.

-

Solvents: HPLC grade ACN, Water (0.1% TFA).[1]

Workflow: Kinetic Stability Assay

-

Preparation (t=0):

-

Dissolve Ala-Val-OMe to 1 mM in the Test Solvent (e.g., PBS pH 7.4, DMSO, etc.).

-

Immediately inject onto HPLC (or quench an aliquot into acidic ACN).

-

-

Incubation:

-

Incubate the solution at the target temperature (e.g., 25°C or 37°C).

-

-

Sampling:

-

At defined intervals (0.5h, 1h, 2h, 4h, 24h), remove an aliquot.

-

Quench: Dilute the aliquot 1:10 into 0.5% TFA in Acetonitrile . Why? This protonates the amine, instantly freezing the DKP reaction.

-

-

Analysis (HPLC/LC-MS):

Data Interpretation[2][7][8][9][10][11]

-

Peak 1 (Early eluting): Ala-Val-OH (Hydrolysis product).

-

Peak 2 (Mid eluting): cyclo(Ala-Val) (DKP). Note: DKPs are often more hydrophobic than the free acid but less than the ester.

-

Peak 3 (Late eluting): Ala-Val-OMe (Parent).

Validation Check:

Visualization: Stability Testing Workflow

Figure 2: Workflow for kinetic stability assessment. The acid quench is the critical control point.

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1] Journal of Pharmaceutical Sciences. Link

- Establishes the pH-rate profile for DKP form

-

Bachem. (2021). Peptide Solubility and Stability Guidelines. Bachem Technical Guides. Link

- Authoritative source on handling peptide esters and solvent comp

-

Pappas, C. G., et al. (2020). Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water.[1][6] ChemRxiv. Link

- Details the mechanism of spontaneous cyclization of dipeptide esters in aqueous environments.

-

Sigma-Aldrich. (2023).[1] Storage and Handling of Synthetic Peptides. Technical Bulletin. Link

- Provides standard protocols for peptide dissolution in DMSO vs W

Sources

Predicted Biological Targets of Ala-Val-Ome: A Technical Analysis

Topic: Predicted Biological Targets and Pharmacodynamics of Ala-Val-Ome Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Enzymologists, and DMPK Scientists

Executive Summary

Ala-Val-Ome (L-Alanyl-L-Valine Methyl Ester) is a dipeptide derivative frequently utilized as a structural probe in protease kinetics, a precursor in peptide synthesis, and a model scaffold for prodrug design. While often viewed as a simple chemical building block, its interaction with biological systems is governed by a specific set of enzymatic and transport targets.

This technical guide analyzes the predicted biological fate of Ala-Val-Ome, identifying its primary "targets" not as receptors in the traditional pharmacological sense, but as the metabolic and transport machinery that recognizes its specific physicochemical signature. The primary biological interactors are Carboxylesterases (CES) , Cathepsin C (DPPI) , and Solute Carrier Transporters (PEPT1) . Understanding these interactions is critical for designing stable peptide therapeutics and antibody-drug conjugate (ADC) linkers.

Physicochemical Profile & Pharmacokinetic Logic

Before defining targets, we must establish the molecular logic dictating these interactions.

-

Lipophilicity (LogP): The methyl ester modification masks the C-terminal carboxylate, significantly increasing lipophilicity compared to the free acid (Ala-Val). This predicts passive diffusion across the lipid bilayer, independent of active transport.

-

pKa & Ionization: The N-terminal amine remains basic (pKa ~8-9). At physiological pH, a significant fraction exists as a cationic species, promoting interaction with anionic active sites of proteases and transporters.

Primary Biological Targets

Target I: The Metabolic Gatekeepers (Carboxylesterases)

Upon systemic or oral administration, the immediate predicted target for Ala-Val-Ome is the Carboxylesterase (CES) family, specifically hCES1 (liver-dominant) and hCES2 (intestine-dominant).

-

Mechanism of Interaction: CES enzymes recognize the hydrophobic methyl ester moiety. The catalytic triad (Ser-His-Glu) performs a nucleophilic attack on the carbonyl carbon of the ester, releasing methanol and the free dipeptide Ala-Val .

-

Significance: This hydrolysis is the rate-limiting step for "bioactivation." If Ala-Val-Ome is designed as a prodrug to improve permeability, CES activity determines the release rate of the active cargo.

Target II: The Lysosomal Processors (Cathepsin C / DPPI)

Once the methyl ester is hydrolyzed (or if the ester enters the lysosome via diffusion), the Ala-Val motif becomes a prime substrate for Cathepsin C (Dipeptidyl Peptidase I) .

-

Interaction Logic: Cathepsin C is unique among cathepsins; it is an oligomeric exocysteine protease that requires a free N-terminal amine and removes dipeptides from the N-terminus.

-

Substrate Specificity: Ala-Val-Ome possesses the requisite free N-terminus and a hydrophobic P2 residue (Alanine), making it a highly compatible substrate.

-

Transpeptidation Activity: In the presence of physiological nucleophiles, Cathepsin C can catalyze the polymerization of dipeptide esters. Ala-Val-Ome can theoretically undergo oligomerization inside the lysosome, leading to lysosomal rupture (a mechanism exploited by certain dipeptide ester toxins).

Target III: Solute Carrier Transporters (PEPT1/SLC15A1)

While the ester form diffuses passively, the hydrolyzed metabolite (Ala-Val) is a high-affinity substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

-

Transport Logic: These proton-coupled oligopeptide transporters recognize the dipeptide backbone.

-

Off-Target Prediction: If Ala-Val-Ome is not rapidly hydrolyzed in the gut lumen, it may compete with dietary peptides for PEPT1 uptake, though its affinity is generally lower than the free acid form.

Visualization: The Bioactivation & Clearance Pathway

The following diagram illustrates the predicted metabolic flow of Ala-Val-Ome from cellular entry to lysosomal processing.

Figure 1: Predicted metabolic trajectory of Ala-Val-Ome, highlighting the critical esterase cleavage event and subsequent lysosomal processing by Cathepsin C.

Experimental Validation Protocols

To confirm these predicted targets in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Carboxylesterase Hydrolysis Kinetics

Objective: Determine the half-life (

-

Preparation: Incubate Ala-Val-Ome (1–100 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Inhibition Control: Run a parallel arm with Bis-p-nitrophenyl phosphate (BNPP) (100 µM), a specific carboxylesterase inhibitor.

-

Causality Check: If hydrolysis is abolished by BNPP, hCES is the confirmed target.

-

-

Sampling: Quench aliquots at 0, 5, 10, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Gly-Val).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the transition of parent (Ala-Val-Ome) to metabolite (Ala-Val).

-

Data Output: Plot ln[concentration] vs. time to determine

.

Protocol B: Cathepsin C Transpeptidation Assay

Objective: Validate Ala-Val-Ome as a substrate for Cathepsin C-mediated polymerization.

-

Enzyme Source: Recombinant human Cathepsin C or lysosomal fractions.

-

Reaction Mix: Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5 (mimicking lysosomal pH). Substrate: 5 mM Ala-Val-Ome.

-

Incubation: 37°C for 2-4 hours.

-

Detection: MALDI-TOF MS analysis of the reaction mixture.

-

Success Criteria: Appearance of mass peaks corresponding to (Ala-Val)

, (Ala-Val) -

Self-Validation: Inclusion of the inhibitor Gly-Phe-CHN2 should prevent oligomer formation.

-

Quantitative Data Summary (Predicted)

Based on structural homology with known substrates (e.g., Gly-Phe-OMe, Ala-Pro-OMe), the following kinetic parameters are predicted for Ala-Val-Ome.

| Target Enzyme | Parameter | Predicted Value | Mechanistic Note |

| hCES1 | 50 - 150 µM | Moderate affinity due to methyl ester accessibility. | |

| hCES1 | > 10 s⁻¹ | Rapid turnover; "burst" hydrolysis expected. | |

| Cathepsin C | 0.5 - 2.0 mM | Lower affinity; requires high lysosomal concentration. | |

| PEPT1 | 1 - 5 mM | Weak competitor against natural dipeptides. |

References

-

Wang, J., et al. (2011). Structure and function of human carboxylesterases. Current Drug Metabolism. Link

-

Turk, D., et al. (2001). Structure of the lysosomal protease cathepsin C reveals its oligomeric nature and structural basis for dipeptidyl peptidase activity. EMBO Journal. Link

-

McGuire, M.J., et al. (1992). Generation of active myeloid and lymphoid granule serine proteases requires processing by the granule thiol protease dipeptidyl peptidase I. Journal of Biological Chemistry.[1] Link

-

Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Expert Opinion on Drug Metabolism & Toxicology. Link

-

Dubowchik, G.M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjugate Chemistry. Link

Sources

Technical Whitepaper: Ac-Ala-Val-OMe (ZZL-7) as a Therapeutic Agent

Executive Summary

The therapeutic landscape for Major Depressive Disorder (MDD) has long been dominated by the Monoamine Hypothesis, primarily targeting the inhibition of the Serotonin Transporter (SERT) to elevate extracellular serotonin (5-HT).[1] However, traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a significant latency period (2–4 weeks) due to the activation of inhibitory 5-HT1A autoreceptors in the Dorsal Raphe Nucleus (DRN).[1]

Ac-Ala-Val-OMe (ZZL-7) represents a paradigm shift in antidepressant pharmacology. Rather than inhibiting SERT, ZZL-7 acts as a protein-protein interaction (PPI) inhibitor , specifically targeting the pathological coupling of SERT and neuronal Nitric Oxide Synthase (nNOS). By dissociating this complex, ZZL-7 paradoxically increases surface SERT expression in the DRN, reduces local 5-HT, disinhibits serotonergic firing, and triggers a rapid increase in cortical 5-HT release. This mechanism delivers antidepressant efficacy within 2 hours , bypassing the autoreceptor desensitization lag inherent to SSRIs.

Chemical & Pharmacological Profile

Chemical Identity

-

Compound Name: ZZL-7

-

IUPAC Name: Methyl acetyl-L-alanyl-L-valinate

-

Molecular Formula: C₁₁H₂₀N₂O₄

-

Molecular Weight: 244.29 g/mol [7]

-

Solubility: Soluble in DMSO (>10 mg/mL), Methanol.

Structural Logic

The design of ZZL-7 mimics the C-terminal tail of SERT, which contains a PDZ-binding motif. The L-Valine residue is critical for binding specificity within the hydrophobic groove of the nNOS PDZ domain. The Acetyl (Ac) group at the N-terminus and Methyl Ester (OMe) at the C-terminus improve lipophilicity, ensuring rapid Blood-Brain Barrier (BBB) penetration (brain uptake detectable within 30 minutes post-IV).

Mechanism of Action: The SERT-nNOS Disinhibition Pathway

The mechanism of ZZL-7 challenges conventional wisdom. While SSRIs block SERT to keep 5-HT high everywhere, ZZL-7 modulates SERT trafficking to optimize firing rates.

The Pathological State (Depression)

In chronic stress states (e.g., Chronic Unpredictable Mild Stress models), the interaction between SERT and nNOS in the DRN is upregulated.[8][9] This complex internalizes SERT or reduces its surface activity, leading to elevated local 5-HT in the DRN soma. High somatic 5-HT activates inhibitory 5-HT1A autoreceptors , effectively silencing the neuron and preventing serotonin release in the forebrain (Medial Prefrontal Cortex, mPFC).

The ZZL-7 Intervention

ZZL-7 competitively binds to the nNOS PDZ domain , displacing SERT.[1][6]

-

Dissociation: ZZL-7 breaks the SERT-nNOS complex.[1][4][5][7][8][10][11]

-

Translocation: Freed SERT translocates to the cell surface in the DRN.

-

Clearance: Increased surface SERT rapidly clears local 5-HT in the DRN soma.

-

Disinhibition: Reduced local 5-HT relieves 5-HT1A autoreceptor inhibition.[4][5][10]

-

Firing: Serotonergic neurons resume high-frequency firing.

-

Release: Massive 5-HT release occurs in the mPFC, alleviating depressive symptoms.

Pathway Visualization

Caption: Mechanism of ZZL-7.[1][4][5][7][10][11] By blocking nNOS-SERT binding, ZZL-7 restores SERT surface expression, reducing local inhibition and restoring cortical serotonin release.

Experimental Protocols

Chemical Synthesis of ZZL-7

This protocol yields high-purity Ac-Ala-Val-OMe suitable for in vivo microinjection or systemic administration.

Reagents:

-

H-Ala-Val-OMe·HCl (Precursor)

-

Acetic Anhydride (Ac₂O)

-

Tetrahydrofuran (THF, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

Workflow:

-

Dissolution: Dissolve H-Ala-Val-OMe·HCl (1.0 eq) in anhydrous THF under nitrogen atmosphere.

-

Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) dropwise to neutralize the HCl salt.

-

Acetylation: Add Acetic Anhydride (1.2 eq) dropwise.

-

Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (DCM:MeOH 10:1).

-

Workup: Concentrate solvent in vacuo. Dissolve residue in Ethyl Acetate. Wash sequentially with 10% Citric Acid, 5% NaHCO₃, and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH).

Validation of Target Engagement (Co-IP)

To verify that ZZL-7 disrupts the SERT-nNOS interaction in tissue or cells.

-

Lysate Preparation: Homogenize DRN tissue or transfected HEK293T cells in IP Lysis Buffer (containing protease inhibitors).

-

Incubation: Incubate lysates with ZZL-7 (1–10 µM) or Vehicle for 1 hour at 4°C.

-

Immunoprecipitation: Add anti-nNOS antibody (1–2 µg) and incubate overnight at 4°C. Add Protein A/G agarose beads for 2 hours.

-

Wash: Centrifuge and wash beads 3x with cold lysis buffer.

-

Elution & Blotting: Boil beads in SDS loading buffer. Perform Western Blot probing for SERT .

-

Result Interpretation: A decrease in SERT band intensity in the ZZL-7 treated IP lane (compared to vehicle) confirms dissociation.

-

Preclinical Efficacy Data

The following data summarizes the efficacy of ZZL-7 in the Chronic Unpredictable Mild Stress (CMS) mouse model, a standard proxy for human depression.

| Metric | Control (Vehicle) | SSRI (Fluoxetine) | ZZL-7 (Ac-Ala-Val-OMe) |

| Onset of Action | N/A | 14–21 Days | 2 Hours |

| Route | IP/IV | Oral/IP | IV / IP / Intragastric |

| Effective Dose | N/A | 10 mg/kg (Chronic) | 10–40 mg/kg (Single Dose) |

| DRN Firing Rate | Low (Inhibited) | Low (Acute Phase) | High (Restored) |

| mPFC 5-HT Levels | Depleted | Increased (Delayed) | Increased (Rapid) |

| Side Effects | N/A | Sexual dysfunction, weight gain | No hyperlocomotion observed |

References

-

Sun, N., et al. (2022).[8][9] Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN. Science, 378(6618), 390-398.

-

Zhu, L., et al. (2023).[12] Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants. Neuroscience Bulletin.

-

Chan, Y., & Chan, H. (2023). Fast-onset antidepressant targeting the nNOS-SERT interaction in the DRN.[1][2][4][6][7][8][9][10][12] Chinese Journal of Natural Medicines.

-

Guide to Pharmacology. (2023). ZZL-7 Ligand Page. IUPHAR/BPS.

Sources

- 1. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probechem.com [probechem.com]

- 3. ZZL-7 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. ZZL-7 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ZZL-7 | Serotonin Transporter | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Scientists discover new therapeutic target and fast-acting antidepressant lead | BioWorld [bioworld.com]

- 10. rndsystems.com [rndsystems.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cjnmcpu.com [cjnmcpu.com]

Methodological & Application

Application Note: Solid-Phase Synthesis of Ala-Val-OMe (Methyl Ester)

[1]

Abstract

The synthesis of C-terminal peptide methyl esters (e.g., H-Ala-Val-OMe) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS).[1] Standard resins (Wang, Rink Amide) yield free acids or amides.[1] While solution-phase esterification of protected peptides is possible, it introduces additional purification steps and solubility issues.[1] This protocol details a direct solid-phase transesterification strategy using the HMBA (Hydroxymethylbenzoic acid) linker.[1]

Critical Scientific Insight: This protocol utilizes a Hybrid Fmoc/Boc Strategy . The N-terminal Alanine is introduced as Boc-Ala-OH rather than Fmoc-Ala-OH.[1] This is a deliberate mechanistic choice to prevent Diketopiperazine (DKP) formation—a rapid, irreversible cyclization reaction that destroys dipeptide methyl esters upon exposure to the base required for Fmoc removal.

Strategic Resin & Linker Selection

The Challenge: The "OMe" Terminus & DKP Risk

Synthesizing H-Ala-Val-OMe involves two distinct hurdles:

-

Chemical Access: Most SPPS linkers are designed to be acid-labile (yielding -OH) or amide-forming (yielding -NH₂).[1] We require a linker susceptible to nucleophilic displacement by methanol.[1]

-

Structural Instability: Dipeptide esters are thermodynamically prone to cyclize into Diketopiperazines (DKP).[1] If the N-terminus is deprotected (free amine) under basic conditions (e.g., 20% Piperidine), the amine will back-bite the C-terminal ester, cleaving the peptide from the resin prematurely and forming a cyclic byproduct (cyclo-Ala-Val).[1]

The Solution: HMBA Linker + Acidolytic Final Deprotection

We utilize HMBA-ChemMatrix® resin .[1] The HMBA linker forms an ester bond with the first amino acid (Valine) which is stable to Fmoc deprotection reagents but highly susceptible to nucleophilic attack by methoxide (NaOMe/MeOH).

To bypass the DKP issue, we employ Boc-Ala-OH for the final residue.[1] The cleavage step releases the Boc-protected dipeptide ester (Boc-Ala-Val-OMe).[1] The final removal of the Boc group is performed with TFA (acidic), yielding the stable protonated salt (H-Ala-Val-OMe[1]·TFA), effectively "freezing" the amine and preventing cyclization.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | HMBA-ChemMatrix® (0.4–0.6 mmol/g) | PEG-based support for superior swelling in MeOH/DCM.[1] |

| Amino Acid 1 | Fmoc-Val-OH | C-terminal residue.[1][2] |

| Amino Acid 2 | Boc-Ala-OH | N-terminal residue (Acid-labile protection).[1] |

| Coupling | DIC (Diisopropylcarbodiimide) | Activator for esterification.[1] |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Catalyst for loading the first AA to the hydroxyl resin. |

| Cleavage | NaOMe (Sodium Methoxide) 0.5M in MeOH | Nucleophile for transesterification. |

| Solvents | DMF (Peptide grade), DCM, MeOH | Washing and reaction media.[1][3] |

Experimental Protocol

Phase 1: Resin Loading (Esterification)

The HMBA linker terminates in a hydroxyl group. Loading the first amino acid requires forcing conditions (symmetric anhydride or DIC/DMAP).

-

Swelling: Place 0.5 g of HMBA resin in a reactor. Swell in DCM (3 x 10 min) and DMF (3 x 10 min).

-

Activation: Dissolve Fmoc-Val-OH (5 eq) and DIC (5 eq) in minimal DMF. Stir for 5 mins to generate the O-acylisourea.

-

Coupling: Add the activated AA solution to the resin. Immediately add DMAP (0.1 eq) dissolved in DMF.[1]

-

Note: DMAP is essential for esterifying the resin hydroxyl but can cause racemization. Keep coupling time to < 60 min.

-

-

Capping: Wash resin with DMF.[1][4][5] Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted hydroxyls.

-

Validation: Perform a quantitative UV-Fmoc test to determine substitution level.[1]

Phase 2: Peptide Elongation[1]

-

Fmoc Removal (Valine): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (5x).[1]

-

Check: The resin now holds H-Val-HMBA-Resin.[1]

-

-

Coupling (Alanine): Dissolve Boc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][3][4][5][6][7][8][9]

-

Reaction Time: 45 minutes at Room Temp.

-

Why Boc? We are introducing the final N-terminal protection.[1] This group must survive the basic cleavage conditions in Phase 3.

-

-

Washing: Wash resin with DMF (5x), DCM (5x), and finally Methanol (3x) to prepare for cleavage.[1] Dry resin under vacuum.[1][3][4][9][10]

Phase 3: Nucleophilic Cleavage (Transesterification)

This step releases the peptide from the resin as a methyl ester.

-

Preparation: Suspend the dried resin in anhydrous Methanol/DCM (1:1 v/v).

-

Cleavage: Add 0.1 eq of NaOMe (Sodium Methoxide) relative to the resin substitution.[4][5]

-

Caution: Use catalytic base.[1] Excess base can hydrolyze the methyl ester to the free acid or cause epimerization.

-

-

Reaction: Shake at Room Temp for 2 hours.

-

Quenching: Filter the resin.[3][4][5][9] Neutralize the filtrate immediately with solid CO₂ (Dry Ice) or stoichiometric Acetic Acid.

-

Result: The filtrate contains Boc-Ala-Val-OMe.[1]

-

-

Workup: Evaporate solvents to dryness. Partition residue between Ethyl Acetate and 5% KHSO₄.[1] Wash organic layer with Brine, dry over MgSO₄, and evaporate.[1]

Phase 4: Final Deprotection (Boc Removal)[1]

-

Acidolysis: Dissolve the crude Boc-Ala-Val-OMe in TFA/DCM (1:1) .

-

Time: Stir for 30 minutes.

-

Precipitation: Evaporate TFA under nitrogen flow. Add cold Diethyl Ether to precipitate the product.

-

Isolation: Centrifuge to collect the white solid: H-Ala-Val-OMe[1]·TFA .

Process Visualization (Graphviz)[1]

Figure 1: Workflow for the synthesis of Ala-Val-OMe using the Hybrid Fmoc/Boc HMBA strategy to prevent diketopiperazine formation.

Analytical Validation

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | [M+H]⁺ = 203.1 Da (Calc: 202.[1]25) |

| Purity | RP-HPLC (C18, 5-95% ACN) | > 95% Area Under Curve |

| Chirality | Chiral HPLC / Marfey's Method | < 1% D-Isomer (Racemization check) |

Note on Stability: The final product H-Ala-Val-OMe is stored as the TFA salt. Do not neutralize to the free base in solution for extended periods, as it will spontaneously cyclize to cyclo(Ala-Val).[1]

References

-

Merck Millipore (Novabiochem). Cleavage from HMBA resins.[1] Retrieved from [1]

-

Aapptec. Cleavage from HMBA-MBHA Resin: Protocol for Methyl Esters. Retrieved from

-

Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences.[1] (Contextual grounding on DKP stability).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][6][7][11][12][13][14][15] Chemical Reviews.[1] (Reference for Boc/Fmoc orthogonality).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Solution-Phase Synthesis of Boc-Ala-Val-OMe

Abstract & Strategic Overview

This protocol details the solution-phase synthesis of Boc-Ala-Val-OMe , a canonical dipeptide often used as a model system for evaluating coupling efficiency and racemization suppression. While solid-phase peptide synthesis (SPPS) dominates high-throughput production, solution-phase chemistry remains the gold standard for scaling short fragments and producing pharmaceutical intermediates with maximum purity.

Scientific Rationale: We utilize the EDC/HOBt coupling strategy.[1] Unlike Dicyclohexylcarbodiimide (DCC), which produces the insoluble and difficult-to-remove byproduct dicyclohexylurea (DCU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct.[2] This allows for a "self-validating" purification system where the majority of contaminants are removed simply through aqueous extraction, minimizing the need for chromatography. Hydroxybenzotriazole (HOBt) is included to form an active ester intermediate, significantly suppressing the racemization of the sensitive chiral center on the Alanine residue.

Reaction Mechanism & Logic

The synthesis relies on the activation of the carboxylic acid of the N-protected amino acid (Boc-Ala-OH) and the subsequent nucleophilic attack by the free amine of the C-protected amino acid (H-Val-OMe).

Mechanistic Pathway[4][5]

-

Protonation: EDC activates the carboxylic acid.

-

Active Ester Formation: HOBt attacks the

-acylisourea to form a stable but reactive OBt-ester, preventing azlactone formation (the primary pathway for racemization). -

Amide Bond Formation: The free amine of Valine attacks the OBt-ester, yielding the dipeptide.

Figure 1: Mechanistic pathway of EDC/HOBt mediated peptide coupling. The HOBt active ester is the crucial checkpoint for enantiomeric purity.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Boc-L-Ala-OH | 189.21 | 1.0 | N-protected Carboxyl Component |

| H-L-Val-OMe·HCl | 167.63 | 1.1 | C-protected Amine Component |

| EDC[3]·HCl | 191.70 | 1.2 | Coupling Agent (Water Soluble) |

| HOBt (anhydrous) | 135.12 | 1.2 | Racemization Suppressor |

| NMM (N-Methylmorpholine) | 101.15 | 2.2 | Base (Neutralize HCl salt) |

| DCM (Dichloromethane) | - | Solvent | Reaction Medium |

| Ethyl Acetate (EtOAc) | - | Solvent | Work-up Solvent |

Equipment

-

Round-bottom flask (RBF), 250 mL, flame-dried.

-

Magnetic stir bar & plate.[3]

-

Ice-water bath.

-

Separatory funnel (500 mL).

-

TLC plates (Silica gel 60 F254).

Experimental Protocol

Phase 1: Activation & Coupling

Critical Control Point: Temperature control is vital during the addition of EDC to prevent

-

Preparation of Carboxyl Component:

-

In a 250 mL RBF, dissolve Boc-Ala-OH (1.89 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol) in DCM (50 mL).

-

Cool the solution to 0°C in an ice bath. Stir for 10 minutes.

-

Add EDC·HCl (2.30 g, 12.0 mmol) in one portion. Stir at 0°C for 20 minutes to generate the active ester.[5]

-

-

Preparation of Amine Component:

-

In a separate beaker, dissolve H-Val-OMe·HCl (1.84 g, 11.0 mmol) in DCM (20 mL).

-

Add NMM (2.42 mL, 22.0 mmol) to neutralize the hydrochloride salt and release the free amine.

-

Note: Ensure the solution is basic (pH ~8) using wet pH paper.

-

-

Coupling Reaction:

-

Add the amine solution dropwise to the activated acid solution at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 12–16 hours (overnight).

-

Phase 2: Work-up & Purification (The Self-Validating System)

This work-up sequence relies on chemical orthogonality. We sequentially wash away basic impurities with acid, and acidic impurities with base.

-

Solvent Switch:

-

Concentrate the reaction mixture to ~10 mL on a rotary evaporator.

-

Dilute with EtOAc (100 mL). Reason: EtOAc allows for sharper phase separation with water than DCM.

-

-

Wash Sequence (Perform in Separatory Funnel):

-

Wash 1 (Acidic): 2 x 30 mL 1M KHSO₄ (or 10% Citric Acid).

-

Target: Removes unreacted amine (Val-OMe), NMM, and EDC-urea byproducts.

-

-

Wash 2 (Neutral): 1 x 30 mL Brine .

-

Wash 3 (Basic): 2 x 30 mL Saturated NaHCO₃ .

-

Target: Removes unreacted Boc-Ala-OH and HOBt.

-

-

Wash 4 (Neutral): 1 x 30 mL Brine .

-

-

Drying & Isolation:

Figure 2: Purification workflow. The sequence Acid -> Base ensures removal of all starting materials.

Characterization & QC

Data Summary Table

| Parameter | Expected Value | Method of Verification |

| Appearance | White solid / Colorless Oil | Visual Inspection |

| Yield | 85% - 95% | Gravimetric |

| Rf Value | ~0.5 - 0.6 | TLC (1:1 EtOAc/Hexane) |

| Molecular Weight | 302.37 g/mol | LC-MS (ESI+) |

NMR Validation (400 MHz, CDCl₃)

-

δ 5.10 (d, 1H): NH (Amide proton).

-

δ 4.95 (br s, 1H): NH (Boc carbamate).

-

δ 4.50 (m, 1H):

-CH (Valine). -

δ 4.20 (m, 1H):

-CH (Alanine). -

δ 3.73 (s, 3H): O-Methyl ester (OMe).

-

δ 2.15 (m, 1H):

-CH (Valine isopropyl). -

δ 1.44 (s, 9H): Boc t-butyl group.

-

δ 1.35 (d, 3H): Alanine methyl group.

-

δ 0.90 (dd, 6H): Valine methyl groups.

Troubleshooting & Optimization

-

Racemization:

-

Low Yield:

-

Cause: Product might be slightly water-soluble or the organic layer was not dried sufficiently.

-

Fix: Re-extract aqueous layers with EtOAc. Ensure the pH of the aqueous layer is strictly acidic/basic during respective washes to keep impurities ionized and product neutral.

-

Oil vs. Solid:

-

Dipeptide esters often form oils. If a solid is required, dissolve the oil in a minimum amount of EtOAc and add cold Hexane dropwise until cloudy, then refrigerate.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Sigma-Aldrich. (n.d.). Boc-Ala-OMe Product Specification & Properties. Link

Sources

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. people.uniurb.it [people.uniurb.it]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

Application Note: High-Purity Synthesis of Fmoc-L-Ala-L-Val-OMe

Protocol ID: AN-PEP-042 | Version: 2.1 | Method: Solution-Phase Synthesis[1][2]

Abstract

This application note details the solution-phase synthesis of the dipeptide methyl ester Fmoc-L-Ala-L-Val-OMe .[1][2] While Solid-Phase Peptide Synthesis (SPPS) is standard for longer chains, solution-phase synthesis is often superior for short, C-terminal methyl esters to avoid the complex transesterification cleavage required from resins.[1][2] This protocol utilizes the EDC/HOBt coupling strategy, chosen for its ability to suppress racemization and facilitate a "self-validating" purification process via liquid-liquid extraction.[1][2]

Experimental Design & Causality

Synthetic Strategy

The synthesis couples Fmoc-L-Alanine (carboxylic acid) with L-Valine Methyl Ester Hydrochloride (amine salt).[1][2]

-

Why Solution Phase? Direct synthesis in solution avoids the use of specialized resins (e.g., HMBA-AM) and the risk of racemization associated with base-catalyzed methanolysis cleavage from solid support.[1][2]

-

Why EDC/HOBt?

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide.[1][2] Unlike DCC, its urea byproduct is water-soluble, allowing it to be removed simply by washing with water/acid, eliminating the need for difficult filtrations of insoluble ureas.

-

HOBt (Hydroxybenzotriazole): Reacts with the O-acylisourea intermediate to form an "active ester."[1][2] This intermediate is less reactive than the O-acylisourea (reducing racemization via oxazolone formation) but reactive enough to couple efficiently with the amine.[2]

-

Reaction Scheme & Mechanism

The following diagram illustrates the activation and coupling mechanism, highlighting the role of HOBt in preserving chirality.

Figure 1: Mechanistic pathway of EDC/HOBt mediated peptide coupling.[1][2] The HOBt active ester prevents racemization.

Materials & Stoichiometry

Ensure all reagents are dry.[1][2] The amine component (Val-OMe) is supplied as a hydrochloride salt and requires in-situ neutralization.[1][2]

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| Fmoc-L-Ala-OH | Carboxyl Component | 1.0 | 311.3 | Limiting reagent.[1][2] |

| H-L-Val-OMe·HCl | Amine Component | 1.1 | 167.6 | Slight excess ensures complete consumption of the expensive Fmoc-AA.[1][2] |

| EDC·HCl | Coupling Agent | 1.2 | 191.7 | Water-soluble carbodiimide.[1][2] |

| HOBt·H₂O | Additive | 1.2 | 153.1 | Suppresses racemization.[1] |

| DIPEA | Base | 2.5 | 129.2 | Neutralizes HCl salt and activates carboxyl group.[1] |

| DCM / DMF | Solvent | N/A | - | Anhydrous.[1][2] DCM is preferred for easier workup; add DMF if solubility is poor.[1] |

Detailed Protocol

Phase 1: Activation (0 - 30 mins)

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Ala-OH (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Note: If the solution is cloudy, add a small amount of DMF (up to 10% v/v) until clear.[2]

-

-

Cooling: Submerge the flask in an ice-water bath (0°C).

-

Activation: Add EDC·HCl (1.2 equiv) to the cold solution. Stir at 0°C for 15–20 minutes.

-

Observation: The mixture may become slightly cloudy or change viscosity as the active ester forms.

-

Phase 2: Coupling (30 mins - 12 hours)[1][2]

-

Amine Preparation: In a separate vial, dissolve H-Val-OMe·HCl (1.1 equiv) in a minimal amount of DCM.[1][2] Add DIPEA (1.0 equiv relative to the amine salt) to neutralize the hydrochloride.[2]

-

Addition: Add the neutralized amine solution dropwise to the activated Fmoc-Ala-OBt solution at 0°C.

-

Base Adjustment: Add the remaining DIPEA (1.5 equiv) to the main reaction vessel.

-

Critical Check: Verify the pH is basic (pH 8–9) using wet pH paper held above the liquid (vapor check) or by spotting a micro-drop.[2]

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours.

Phase 3: The "Self-Validating" Workup

This extraction sequence relies on chemical logic to remove impurities based on their pKa and solubility.[1][2]

Figure 2: Extraction logic. Each wash step targets specific impurities based on solubility changes induced by pH.[1]

-

Dilution: Dilute the reaction mixture with excess EtOAc (ethyl acetate). This often provides better phase separation than DCM during washing.[1]

-

Acid Wash (Remove Bases): Wash the organic layer 2x with 1M HCl (or 5% KHSO₄).[1][2]

-

Base Wash (Remove Acids): Wash the organic layer 2x with Saturated NaHCO₃ .[2]

-

Neutral Wash: Wash 1x with Brine (saturated NaCl) to remove trapped water.[1][2]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Results & Characterization

Physical Appearance[1]

-

Yield: Typical yields for solution phase range from 85% to 95%.[1]

Analytical Data (Predicted)

To validate the identity of Fmoc-Ala-Val-OMe , look for these key signals:

| Technique | Parameter | Expected Signal / Observation |

| TLC | Rf Value | ~0.5–0.7 (EtOAc/Hexane 1:1).[1][2] Distinct from Fmoc-Ala-OH (Rf < 0.1).[1][2] |

| ¹H NMR | Fmoc Group | 7.3–7.8 ppm (8H, multiplet, aromatic), ~4.2–4.4 ppm (3H, CH₂-CH fluorenyl).[1][2] |

| ¹H NMR | Ala-CH₃ | ~1.3–1.4 ppm (3H, doublet).[1][2] |

| ¹H NMR | Val-CH(CH₃)₂ | ~0.9 ppm (6H, two doublets, isopropyl methyls).[1][2] |

| ¹H NMR | -OMe | ~3.6–3.7 ppm (3H, singlet, methyl ester).[1][2] |

| Mass Spec | ESI-MS (M+H) | Calculated MW: ~424.5 g/mol .[1][2] Expect peak at 425.2 m/z . |

Troubleshooting

-

Racemization: If diastereomers are observed by HPLC, ensure the activation step was performed at 0°C and that HOBt was fully dissolved before adding EDC. Avoid excess base (DIPEA).[1][2]

-

Low Yield: If the product remains in the aqueous layer during workup, the peptide might be too polar. Switch solvent to DCM for extraction or add NaCl to saturate the aqueous phase.

-

Gel Formation: Dipeptides can sometimes gel in DCM.[1] Add a small amount of MeOH or DMF to break the gel during workup.

References

-

Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

-

El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2]

-

Sigma-Aldrich. (n.d.).[1][2] Peptide Synthesis Technical Guide. Merck KGaA.[1][2]

-

Bordwell, F. G. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Referenced for extraction logic based on acidity).

Sources

Application Note: Comprehensive Characterization of Ala-Val-Ome by Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of the dipeptide methyl ester, L-Alanyl-L-Valine methyl ester (Ala-Val-Ome), using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a model system, Ala-Val-Ome serves to illustrate the power of NMR in unambiguously determining the primary structure, assigning specific proton and carbon resonances, and probing the conformational landscape of short peptides. This document offers not just step-by-step protocols but also the underlying scientific rationale for each experiment, empowering researchers to apply these methodologies to more complex peptide systems in drug discovery and development.

Introduction: The Imperative for Peptide Structural Analysis

Peptides are at the forefront of modern therapeutics and biochemical research. Their structural integrity—the correct amino acid sequence and conformation—is directly linked to their biological activity and therapeutic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level characterization of peptides in solution, closely mimicking their physiological environment.[1][2] Unlike mass spectrometry, which provides molecular weight, NMR offers a detailed portrait of the covalent and spatial relationships between atoms within the molecule.

This guide focuses on Ala-Val-Ome, a dipeptide methyl ester, to demonstrate a systematic NMR-based workflow. The principles and experiments detailed herein are broadly applicable to the characterization of novel synthetic peptides, peptidomimetics, and their metabolites.

Foundational Knowledge: The Ala-Val-Ome Structure

A clear understanding of the target molecule is the first step in spectral analysis. Below is the chemical structure of Ala-Val-Ome, with systematic numbering for clarity in subsequent spectral assignments.

Structure of L-Alanyl-L-Valine methyl ester (Ala-Val-Ome)

Caption: Chemical structure of Ala-Val-Ome with atom numbering.

Experimental Design: A Multi-faceted NMR Approach

A single NMR experiment is insufficient for complete characterization. A series of 1D and 2D experiments must be strategically employed to build a complete structural picture.

Caption: A systematic workflow for the NMR characterization of Ala-Val-Ome.

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

Objective: To prepare a high-purity, stable Ala-Val-Ome sample suitable for a suite of NMR experiments.

Materials:

-

Ala-Val-Ome (high purity, >95%)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes (high precision)

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of Ala-Val-Ome directly into a clean, dry vial.

-

Dissolution: Add 0.5 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and it effectively solubilizes peptides while keeping amide protons from exchanging with deuterium, which is crucial for observing N-H signals.[2]

-

Homogenization: Gently vortex the sample until the peptide is fully dissolved. Ensure the solution is clear and free of particulates.[3]

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

-

Labeling: Properly label the NMR tube with the sample name, concentration, and solvent.

Expert Insight: While other solvents like D₂O can be used, DMSO-d₆ is often preferred for small peptides to ensure the amide (N-H) protons are visible. In D₂O, these labile protons would rapidly exchange with deuterium and become invisible in the ¹H spectrum.[2]

Data Acquisition and Interpretation

1D NMR: The Initial Overview

¹H NMR: This is the starting point, providing a proton census. We expect to see distinct signals for each chemically non-equivalent proton. Key regions include the amide (N-H) protons (δ 7-9 ppm), alpha-protons (Cα-H) (δ 4-5 ppm), side-chain protons, and the methyl ester protons (δ ~3.7 ppm).

¹³C NMR: This experiment reveals the number of unique carbon environments. The carbonyl carbons (C=O) of the peptide backbone and the ester will appear far downfield (δ 170-175 ppm).[4]

Expected Chemical Shifts

The following table summarizes the anticipated ¹H and ¹³C chemical shifts for Ala-Val-Ome in DMSO-d₆. These values are predictive and based on typical amino acid shifts and data from similar compounds like L-Alanine methyl ester and L-Valine methyl ester.[5][6]

| Atom Assignment | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| Alanine (Ala) | ||

| N-H₂ (1) | ~8.0 - 8.5 (broad) | - |

| Cα-H (2) | ~4.1 - 4.3 | ~50 - 53 |

| C' (3) | - | ~172 - 174 |

| Cβ-H₃ (4) | ~1.3 - 1.4 | ~17 - 20 |

| Valine (Val) | ||

| N-H (5) | ~8.2 - 8.6 | - |

| Cα-H (6) | ~4.2 - 4.4 | ~58 - 61 |

| C' (7) | - | ~171 - 173 |

| Cβ-H (8) | ~2.1 - 2.3 | ~30 - 32 |

| Cγ1/2-H₃ (9, 10) | ~0.9 - 1.0 | ~18 - 20 |

| Methyl Ester (Ome) | ||

| O-CH₃ (12) | ~3.6 - 3.7 | ~51 - 53 |

Note: Chemical shifts are subject to variations based on concentration, temperature, and pH.[7]

2D NMR: Building the Structural Puzzle

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra by revealing through-bond and through-space connectivities.[2][4]

Caption: Visualization of key through-bond NMR correlations.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum

Objective: To identify protons that are coupled through two or three bonds (vicinal coupling), which is fundamental for identifying adjacent protons within an amino acid residue.[8]

Procedure:

-

Load the prepared Ala-Val-Ome sample into the NMR spectrometer.

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Load a standard 2D COSY pulse sequence.

-

Key Parameters:

-

Spectral Width: Set to cover the full ¹H chemical shift range (~10-12 ppm).

-

Number of Increments (t1): 256-512 for good resolution in the indirect dimension.

-

Number of Scans (per increment): 4-8, depending on sample concentration.

-

-

Acquire the data.

-

Process the data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

Interpretation of Ala-Val-Ome COSY:

-

A cross-peak between the N-H(5) proton of Valine and its Cα-H(6) proton.

-

A cross-peak between the Cα-H(2) of Alanine and its Cβ-H₃(4) protons.

-

A cross-peak between the Cα-H(6) of Valine and its Cβ-H(8) proton.

-

A cross-peak between the Cβ-H(8) of Valine and its Cγ-H₃(9,10) protons.

Protocol 3: Acquiring a 2D ¹H-¹H TOCSY Spectrum

Objective: To correlate all protons within a single, coupled spin system. This is exceptionally powerful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled.[2]

Procedure:

-

Use the same sample and initial setup as the COSY experiment.

-

Load a standard 2D TOCSY pulse sequence (e.g., mlevph).

-

Key Parameters:

-

Mixing Time: A crucial parameter. A typical value of 60-80 ms is effective for transferring magnetization throughout the amino acid side chains.

-

Other parameters (spectral width, increments, scans) will be similar to the COSY experiment.

-

-

Acquire and process the data.

Interpretation of Ala-Val-Ome TOCSY:

-

Alanine Spin System: The N-H(1) proton will show correlations to Cα-H(2) and Cβ-H₃(4).

-

Valine Spin System: The N-H(5) proton will show correlations to Cα-H(6), Cβ-H(8), and the Cγ-H₃(9,10) protons, all appearing in a single column or row of the spectrum. This allows for the complete identification of the Valine residue's proton network.

Protocol 4: Acquiring 2D Heteronuclear Spectra (HSQC & HMBC)

Objective: To link the proton assignments to their directly attached carbons (HSQC) and to carbons that are 2-3 bonds away (HMBC). This step is critical for assigning the carbon skeleton and confirming the sequence.[9]

Procedure:

-

Load standard 2D HSQC and HMBC pulse sequences.

-

Key Parameters:

-

¹³C Spectral Width: Set to cover the full carbon range (~180 ppm).

-

¹J(CH) (HSQC): Optimized around 145 Hz for one-bond C-H coupling.

-

nJ(CH) (HMBC): Optimized for long-range couplings, typically with a delay corresponding to ~8 Hz.

-

-

Acquire and process the data.

Interpretation of Ala-Val-Ome HSQC/HMBC:

-

HSQC: Will show a cross-peak for every protonated carbon, directly linking the ¹H and ¹³C chemical shifts (e.g., Cα-H(2) to Cα(2)).[9]

-